Isoastilbin

Catalog No.
S588921
CAS No.
54141-72-9
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoastilbin

CAS Number

54141-72-9

Product Name

Isoastilbin

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-XEXNSLJOSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isoastilbin is a naturally occurring stilbene found in various plants, most notably in sugarcane (Saccharum officinarum L.) and some medicinal herbs like Cnidium monnieri []. While research on Isoastilbin is still in its early stages, it has garnered interest in the scientific community due to its potential health benefits observed in pre-clinical studies. Here's a breakdown of its potential applications based on current scientific research:

Anti-Inflammatory Properties

Studies suggest Isoastilbin might possess anti-inflammatory properties. Research has shown it can suppress the production of inflammatory mediators in immune cells, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [].

Antioxidant Activity

Isoastilbin exhibits free radical scavenging activity, a hallmark of antioxidants []. This suggests it might help protect cells from oxidative stress, a cellular process implicated in various chronic diseases.

Neuroprotective Potential

Some studies have investigated the neuroprotective potential of Isoastilbin. Research suggests it may protect brain cells from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to understand its potential therapeutic applications.

Other Potential Applications

Preliminary research also suggests Isoastilbin might have other potential applications, including:

  • Anti-cancer properties: Studies suggest Isoastilbin might inhibit the growth and proliferation of cancer cells [].
  • Antimicrobial activity: Some research indicates Isoastilbin might possess antimicrobial properties against certain bacteria and fungi [].

Isoastilbin is a flavanonol, a subclass of flavonoids characterized by a specific chemical structure that includes a flavan backbone with hydroxyl groups. It is one of the stereoisomers of astilbin, specifically the (2R-cis)-isomer, distinguished from its counterparts, astilbin (the (2R-trans)-isomer) and neoastilbin (the (2S-cis)-isomer) . Isoastilbin is found in various plant species, particularly in the genus Smilax, where it contributes to the plant's bioactivity and potential health benefits.

Research suggests Isoastilbin might influence biological processes through various mechanisms, including:

  • Enzyme Inhibition: Studies indicate Isoastilbin might inhibit the activity of certain enzymes, such as cytochromes CYP3A4 and 2D6, which are involved in drug metabolism []. This could potentially affect how the body processes certain medications.
  • Antioxidant Activity: Flavanonols, including Isoastilbin, possess antioxidant properties that can help protect cells from damage caused by free radicals.
, including isomerization, which allows it to be converted into other flavonoid forms like astilbin and neoastilbin. This process can be influenced by factors such as temperature and solvent conditions during extraction . The structural differences among these isomers result in varying reactivity profiles, which can affect their biological activities.

Isoastilbin exhibits several biological activities that contribute to its therapeutic potential. Research indicates that isoastilbin possesses antioxidative properties, helping to mitigate oxidative stress in cellular environments . It has also demonstrated anti-apoptotic effects, which may protect neuronal cells from apoptosis in various models . Additionally, studies have shown that isoastilbin interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to food/drug interactions .

Isoastilbin can be synthesized through several methods, primarily focusing on the isomerization of astilbin under controlled conditions. This process involves heating astilbin in the presence of solvents that facilitate the conversion to isoastilbin while minimizing degradation . Other methods may include extraction from natural sources where isoastilbin occurs naturally, such as Smilax glabra.

Isoastilbin has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidative and anti-apoptotic properties, isoastilbin may be explored for therapeutic uses in neuroprotection and anti-inflammatory treatments.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: Isoastilbin's presence in certain foods and beverages could contribute to their health benefits, particularly as a natural preservative due to its antibacterial activity .

Research into isoastilbin's interactions with cytochrome P450 enzymes has revealed significant insights into its pharmacokinetics. Isoastilbin has been shown to interact with CYP3A4 and CYP2D6 enzymes, affecting their activity. This interaction suggests that isoastilbin could influence the metabolism of other drugs processed by these enzymes, highlighting the importance of understanding its potential for drug interactions .

Isoastilbin is closely related to several other flavonoids, each with unique properties:

CompoundStructure TypeKey Activities
AstilbinFlavanonolAntioxidant, antibacterial
NeoastilbinFlavanonolAntioxidant, immunosuppressive
3'-O-MethylastilbinFlavonoidImmunosuppressive

Uniqueness of Isoastilbin

Isoastilbin stands out among these compounds due to its specific stereochemical configuration (2R-cis), which influences its biological activities and interactions with metabolic enzymes. While all these compounds share similar flavonoid characteristics, isoastilbin's unique structural features contribute to distinct pharmacological profiles that warrant further investigation for therapeutic applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

UNII

KA92CW3M68

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

54141-72-9

Dates

Modify: 2023-08-15

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